![molecular formula C8H10N4 B1681260 Terephthalamidine CAS No. 15411-54-8](/img/structure/B1681260.png)
Terephthalamidine
Overview
Description
Synthesis Analysis
Terephthalamidine was synthesized and tested preclinically in the late 1950’s and early 1960’s . In a study, a terephthalamidine molecule firstly reacted with an aromatic aldehyde to form a Schiff base . The reaction followed the nucleophilic addition reaction mechanism between primary amine and ketone .Molecular Structure Analysis
Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .Physical And Chemical Properties Analysis
Terephthalamidine has a molecular formula of C8H10N4 . Its average mass is 162.192 Da and its mono-isotopic mass is 162.090546 Da .Scientific Research Applications
Antitumor Activity
Terephthalamidine has been screened for its antitumor activity . It was chosen for further clinical investigation by the NCI’s Project for the Review of Old Drugs (P.R.O.D.) due to its novel structure and spectrum of preclinical activity .
Clinical Trials
In the late 1950s and early 1960s, Terephthalamidine was synthesized and tested preclinically along with other related compounds . Based on their activity against murine leukemias, some of these agents were briefly tested in clinical trials .
Neurotoxicity
Despite the observation of responses in the clinical trials, the compounds were dropped because of severe and unusual neurotoxicity . This highlights the importance of understanding the potential side effects of Terephthalamidine.
Pharmacokinetics and Pharmacodynamics
The current availability of a plasma assay for the drug permits further study of its clinical pharmacokinetics and pharmacodynamics . This could potentially lead to the development of improved scheduling strategies .
Antileukemic Activity
Terephthalamidine has shown antileukemic activity . Studies on the formation of phthalanilide-deoxyribonucleic acid complexes and their relationship to chemotherapeutic activity have been conducted .
Mechanism of Action
Target of Action
Terephthalamidine, also known as 1,4-Diamidinobenzene, is a derivative of a class of compounds called the phthalanilides It has been suggested that terephthalamidine and related compounds may interact with nucleic acids, proteins, and anionic lipids .
Mode of Action
It has been suggested that Terephthalamidine may bind to a class of phospholipids in the nuclear and mitochondrial fractions of cells . The binding of Terephthalamidine to RNA and DNA may be ionic rather than covalent . There is a direct correlation between the degree of complexing in vivo (primarily with lipids) and the intensity of the chemotherapeutic response .
Biochemical Pathways
It has been suggested that terephthalamidine may interact with nucleic acids, proteins, and anionic lipids , which could potentially affect multiple biochemical pathways.
Result of Action
One patient with adenocarcinoma of the lung had a 40% decrease in mediastinal lymph nodes and resolution of a pleural effusion lasting 2 months .
Action Environment
It is known that the toxicity of terephthalamidine was severe and unusual, including profound and intractable anorexia, weight loss, and prostration in all patients . This toxicity was delayed and accompanied by hyponatremia and hypokalemia .
Safety and Hazards
Future Directions
More recently, terephthalamidine has been screened for antitumor activity and chosen for further clinical investigation by the NCI’s Project for the Review of Old Drugs (P.R.O.D.) because of its novel structure and spectrum of preclinical activity . The current availability of a plasma assay for the drug permits further study of its clinical pharmacokinetics and pharmacodynamics and, perhaps, the development of improved scheduling strategies .
properties
IUPAC Name |
benzene-1,4-dicarboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c9-7(10)5-1-2-6(4-3-5)8(11)12/h1-4H,(H3,9,10)(H3,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNMMLGAPDZGRJJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=N)N)C(=N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10165538 | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Terephthalamidine | |
CAS RN |
15411-54-8 | |
Record name | 1,4-Benzenedicarboximidamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15411-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Terephthalamidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015411548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Terephthalamidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10165538 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,4-diamidinobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.